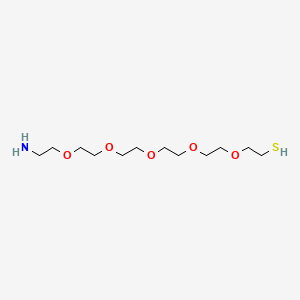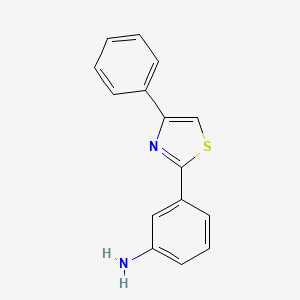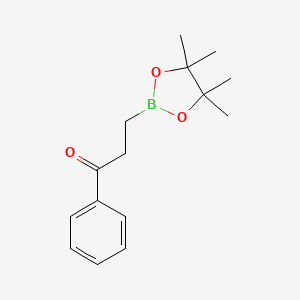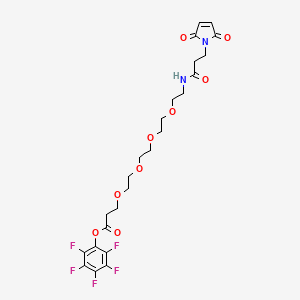
Mal-NH-PEG4-CH2CH2COOPFP ester
Vue d'ensemble
Description
Mal-NH-PEG4-CH2CH2COOPFP ester is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as biochemistry, biotechnology, and medicine. This ester is a derivative of Mal-PEG4-CH2CH2COOH and is used as a fluorescent probe for the detection of proteins and other biomolecules.
Applications De Recherche Scientifique
Protein Conjugation
Mal-NH-PEG4-CH2CH2COOPFP ester has been used in the site-specific conjugation of proteins to enhance their stability and efficacy. For example, a study utilized a tailored PEG derivative for the conjugation to the 17Cys of recombinant human granulocyte colony-stimulating factor (rh-G-CSF), demonstrating that PEGylation did not induce significant alteration of the protein secondary structure and offered enhanced protein stability under certain conditions (Salmaso et al., 2009).
Polymer Characterization
The compound is relevant in the characterization of polymers, such as polyethylene glycol (PEG), through techniques like Matrix-Assisted Laser Desorption/Ionization Time of Flight Mass Spectrometry (MALDI-TOF MS). This method provides insights into the molecular weight and structural details of polymers, which is crucial for understanding their physical properties and potential applications (Kéki et al., 2003).
Rheological Characterization
Mal-NH-PEG4-CH2CH2COOPFP ester is used in the synthesis and rheological characterization of novel shear thickening fluids (STFs), which have applications in enhancing the impact resistance performance of materials such as p-aramid fabrics. The chemical modification of the carrier fluid, in this case, PEG, results in higher molar mass and an increased number of hydrophilic functional groups, which in turn affects the thickening behavior and impact resistance of the treated materials (Ghosh et al., 2020).
Drug Delivery Systems
In the development of targeted drug delivery systems, Mal-NH-PEG4-CH2CH2COOPFP ester has been utilized to enhance the selective delivery and therapeutic efficacy of drugs. For instance, multifunctional polymeric micelles prepared using this compound were shown to enhance cancer cell uptake through receptor-mediated endocytosis and respond to the stimulus of cancer cell-secreted protease MMP-2, releasing anticancer drugs in a targeted manner and inducing apoptosis of cancer cells (Chen et al., 2015).
Analytical Techniques
The compound plays a crucial role in analytical techniques like MALDI-TOF MS, facilitating the analysis of small molecules and synthetic polymers. This application is significant for monitoring chemical reactions, synthetic polymer quality control, and the study of polymer degradation mechanisms, contributing to advancements in materials science and engineering (Zhi, 2010).
Mécanisme D'action
Target of Action
The primary targets of Mal-NH-PEG4-CH2CH2COOPFP ester are proteins that can be selectively degraded by the ubiquitin-proteasome system . This compound is a PEG-based PROTAC linker used in the synthesis of PROTACs .
Mode of Action
Mal-NH-PEG4-CH2CH2COOPFP ester operates by forming PROTACs, which contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of Mal-NH-PEG4-CH2CH2COOPFP ester is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . By forming PROTACs that target specific proteins for degradation, this compound can influence various biochemical pathways depending on the target protein .
Pharmacokinetics
As a protac linker, it is designed to enhance the cellular uptake, and thus the bioavailability, of the protacs it helps form .
Result of Action
The primary result of the action of Mal-NH-PEG4-CH2CH2COOPFP ester is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the function of the degraded protein .
Action Environment
The action of Mal-NH-PEG4-CH2CH2COOPFP ester, like all PROTAC linkers, is influenced by various environmental factors within the cell. These include the presence and concentration of the target protein and E3 ligase, the activity of the ubiquitin-proteasome system, and the overall cellular environment . The efficacy and stability of the compound can be affected by these factors .
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F5N2O9/c25-19-20(26)22(28)24(23(29)21(19)27)40-18(35)4-7-36-9-11-38-13-14-39-12-10-37-8-5-30-15(32)3-6-31-16(33)1-2-17(31)34/h1-2H,3-14H2,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERXRSAEZBDOQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F5N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501103012 | |
| Record name | Perfluorophenyl 19-(2,5-dioxo-2H-pyrrol-1(5H)-yl)-17-oxo-4,7,10,13-tetraoxa-16-azanonadecan-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mal-NH-PEG4-CH2CH2COOPFP ester | |
CAS RN |
1347750-84-8 | |
| Record name | 4,7,10,13-Tetraoxa-16-azanonadecanoic acid, 19-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-17-oxo-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1347750-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorophenyl 19-(2,5-dioxo-2H-pyrrol-1(5H)-yl)-17-oxo-4,7,10,13-tetraoxa-16-azanonadecan-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



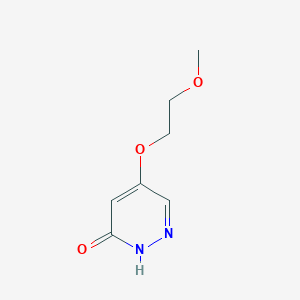
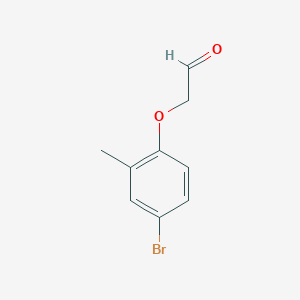



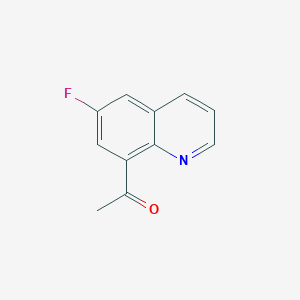
![4-[(3-Iodophenoxy)methyl]piperidine](/img/structure/B3098979.png)

